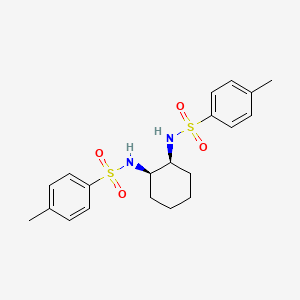
N,N'-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) typically involves the reaction of (1R,2S)-cyclohexane-1,2-diamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexane ring provides a rigid framework that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Rel-(1R,2R)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1S,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide)
- N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-chlorobenzenesulfonamide)
Uniqueness
N,N’-(Rel-(1R,2S)-Cyclohexane-1,2-diyl)bis(4-methylbenzenesulfonamide) is unique due to its specific stereochemistry and the presence of methyl groups on the benzene rings. This configuration can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C20H26N2O4S2 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
4-methyl-N-[(1R,2S)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-7-11-17(12-8-15)27(23,24)21-19-5-3-4-6-20(19)22-28(25,26)18-13-9-16(2)10-14-18/h7-14,19-22H,3-6H2,1-2H3/t19-,20+ |
InChI Key |
FIAAGQKYVFEMGC-BGYRXZFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@@H]2NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















